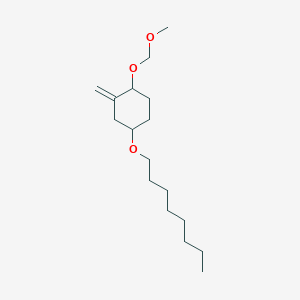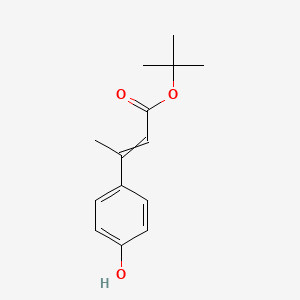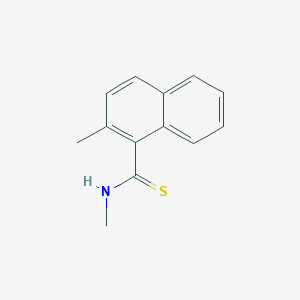
1-Naphthalenecarbothioamide, N,2-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenecarbothioamide, N,2-dimethyl- is an organic compound with the molecular formula C13H13NS. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a naphthalene ring system substituted with a carbothioamide group and two methyl groups.
Vorbereitungsmethoden
The synthesis of 1-Naphthalenecarbothioamide, N,2-dimethyl- can be achieved through various synthetic routes. One common method involves the reaction of 1-naphthylamine with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with methylamine to yield the desired product. Industrial production methods may involve similar reaction pathways but are optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Chemischer Reaktionen
1-Naphthalenecarbothioamide, N,2-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The carbothioamide group can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenecarbothioamide, N,2-dimethyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenecarbothioamide, N,2-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalenecarbothioamide, N,2-dimethyl- can be compared with other similar compounds, such as:
1-Naphthalenecarbothioamide: Lacks the methyl groups, which may affect its chemical reactivity and biological activity.
Naphthalene-1-carbothioamide: Similar structure but different substitution pattern, leading to variations in properties and applications.
Naphthalene derivatives: A broad class of compounds with diverse chemical and biological properties, including naphthalene-1-sulfonic acid and naphthalene-1-carboxylic acid.
The uniqueness of 1-Naphthalenecarbothioamide, N,2-dimethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthalene derivatives.
Eigenschaften
CAS-Nummer |
489470-26-0 |
|---|---|
Molekularformel |
C13H13NS |
Molekulargewicht |
215.32 g/mol |
IUPAC-Name |
N,2-dimethylnaphthalene-1-carbothioamide |
InChI |
InChI=1S/C13H13NS/c1-9-7-8-10-5-3-4-6-11(10)12(9)13(15)14-2/h3-8H,1-2H3,(H,14,15) |
InChI-Schlüssel |
RRDPTGNZXAQKKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


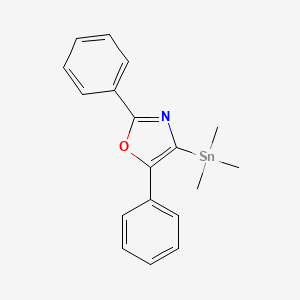


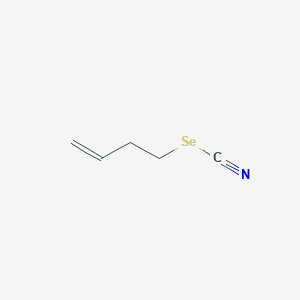
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
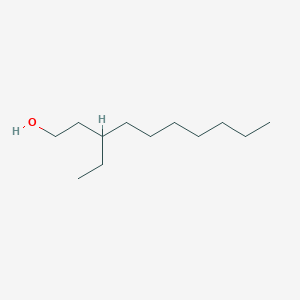

![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
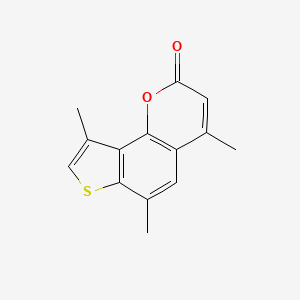

![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)
